6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . This compound is characterized by its bromine and nitro functional groups attached to a benzodioxine ring system. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Scientific Research Applications
6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in studies to understand the reactivity and properties of brominated and nitrated aromatic compounds.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the bromination and nitration of 1,4-benzodioxane. The process begins with the bromination of 1,4-benzodioxane using bromine in acetic acid, followed by nitration with nitric acid under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective introduction of bromine and nitro groups at the desired positions on the benzodioxane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzodioxane ring, leading to the formation of quinones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 6-amino-7-nitro-2,3-dihydro-1,4-benzodioxine.
Oxidation: Products include various quinone derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1,4-benzodioxane: Similar structure but lacks the bromine atom.
6-Bromo-1,4-benzodioxane: Similar structure but lacks the nitro group.
7-Nitro-1,4-benzodioxane: Similar structure but lacks the bromine atom.
Uniqueness
6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both bromine and nitro groups on the benzodioxane ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFAMONJVJBDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347418 |
Source
|
Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59820-92-7 |
Source
|
Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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